molecular formula C10H8N2O2 B2685430 5-formyl-1H-indole-2-carboxamide CAS No. 877998-68-0

5-formyl-1H-indole-2-carboxamide

Cat. No. B2685430
CAS RN: 877998-68-0
M. Wt: 188.186
InChI Key: UMNAHFVVEYZBSQ-UHFFFAOYSA-N
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Description

5-formyl-1H-indole-2-carboxamide is a compound with the CAS Number: 877998-68-0 . It has a molecular weight of 188.19 . The IUPAC name for this compound is this compound . It is stored at room temperature and is available in powder form .


Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of the carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8N2O2/c11-10(14)9-4-7-3-6(5-13)1-2-8(7)12-9/h1-5,12H,(H2,11,14) .


Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of the carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Physical And Chemical Properties Analysis

This compound is a compound with the CAS Number: 877998-68-0 . It has a molecular weight of 188.19 . The IUPAC name for this compound is this compound . It is stored at room temperature and is available in powder form .

Scientific Research Applications

Allosteric Modulation of Cannabinoid Receptor 1 (CB1)

Research has identified key structural requirements of indole-2-carboxamides for allosteric modulation of CB1, highlighting the significance of the electron-withdrawing group at the C5-position. This has led to the identification of potent CB1 allosteric modulators, indicating potential therapeutic applications in diseases where the cannabinoid system plays a crucial role (Khurana et al., 2014).

Chemical Synthesis and Cyclization Reactions

The Bischler-Napieralski reaction of 2-aryl aromatic formamides has been explored, demonstrating the capacity for formamide to induce carbon insertion reactions into benzene rings. This reveals formamide's potential in synthesizing complex heterocyclic structures with applications in drug discovery and organic synthesis (Ishikawa et al., 2000).

Aqueous Media Catalysis

Studies have developed green and efficient routes for the synthesis of indole-1-carboxamides via gold-catalyzed cyclization in water. This method demonstrates the utility of indole derivatives in sustainable chemistry practices, offering moderate to high yields of desired products across a variety of functional groups (Ye et al., 2009).

Nucleobase Synthesis Under Prebiotic Conditions

Research on the role of formamide as a precursor for nucleic acids under prebiotic conditions has shown efficient synthesis of purine, adenine, cytosine, and uracil when heated in the presence of montmorillonites. This underscores the importance of 5-formyl-1H-indole-2-carboxamide derivatives in the origins of life and the synthesis of biological molecules (Saladino et al., 2004).

Antioxidant Potentials

A study on novel indole-2-carboxylic acid derivatives has highlighted their potential antioxidant activity, with certain compounds showing enhanced antioxidant effects. This research points to the therapeutic potential of these compounds in managing oxidative stress-related conditions (Naik et al., 2012).

Mechanism of Action

Various studies identified the mycobacterial membrane protein large 3 transporter (MmpL3) as the target of several classes of compounds, including the indole-2-carboxamides . Herein, several indoleamide analogues were rationally designed, synthesized, and evaluated for their antitubercular and antitumor activities .

Safety and Hazards

The safety information for 5-formyl-1H-indole-2-carboxamide includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The omnipresent threat of tuberculosis (TB) and the scant treatment options thereof necessitate the development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs . Various studies identified the mycobacterial membrane protein large 3 transporter (MmpL3) as the target of several classes of compounds, including the indole-2-carboxamides . Herein, several indoleamide analogues were rationally designed, synthesized, and evaluated for their antitubercular and antitumor activities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

5-formyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-10(14)9-4-7-3-6(5-13)1-2-8(7)12-9/h1-5,12H,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNAHFVVEYZBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)C=C(N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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